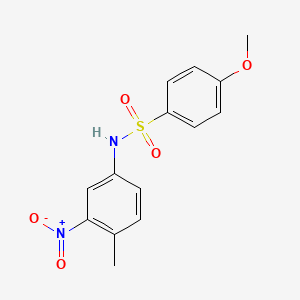![molecular formula C13H10N4O4 B5830493 N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide, also known as NBPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboximidamides and has a molecular formula of C14H10N4O4. In
Mécanisme D'action
The mechanism of action of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide involves its binding to the active site of HDACs, thereby inhibiting their activity. This leads to an increase in the acetylation of histones, which can result in changes in gene expression. The exact mechanism by which N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide binds to HDACs is still being studied, but it is thought to involve interactions between the pyridinecarboximidamide moiety and the active site of the enzyme.
Biochemical and physiological effects:
Studies have shown that N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. For example, in cancer cells, N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to promote neurite outgrowth and protect against oxidative stress. These effects are likely due to the compound's ability to modulate gene expression through inhibition of HDACs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its specificity for HDACs. This allows researchers to selectively target these enzymes without affecting other cellular processes. However, one limitation of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired effects at lower concentrations, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent analogs that can achieve the desired effects at lower concentrations. Another area of interest is the exploration of the compound's effects on other enzymes and cellular processes beyond HDACs. Finally, the potential therapeutic applications of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.
Méthodes De Synthèse
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Inhibition of HDACs by compounds such as N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential therapeutic benefits in these diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-12(11-3-1-2-8-15-11)16-21-13(18)9-4-6-10(7-5-9)17(19)20/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWHQLSTQCOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)
![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)
